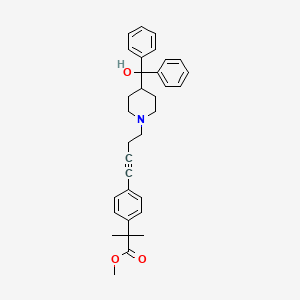
1-Dehydroxy-1-dehyro-fexofenadine-d6MethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a chemical compound with the molecular formula C33H37NO3 and a molecular weight of 495.66 . It is a labeled intermediate of Fexofenadine, which is commonly used in the treatment of allergic symptoms . The compound is characterized by its yellow oil form .
Preparation Methods
The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps. The compound is prepared through a series of reactions starting from specific raw materials. The detailed synthetic routes and reaction conditions are typically proprietary information held by manufacturers . Industrial production methods involve stringent quality control and adherence to regulatory guidelines to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It is involved in the development of new therapeutic agents for treating allergic reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves its interaction with specific molecular targets. As a derivative of Fexofenadine, it likely acts as an H1-antagonist, blocking the action of histamine at the H1 receptor sites. This prevents the typical allergic response, such as itching and inflammation .
Comparison with Similar Compounds
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester can be compared with other similar compounds, such as:
Fexofenadine: The parent compound, used widely as an antihistamine.
Terfenadine: A precursor to Fexofenadine, known for its antihistamine properties but with more side effects.
Diphenhydramine: Another antihistamine, but with sedative effects.
The uniqueness of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester lies in its specific deuterium labeling, which makes it valuable for certain analytical and research purposes .
Properties
Molecular Formula |
C33H37NO3 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3 |
InChI Key |
DKWKEPIGDFDPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


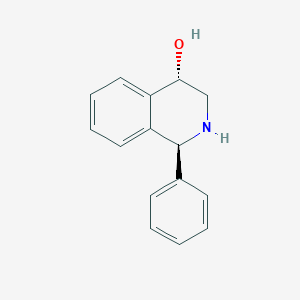
![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)
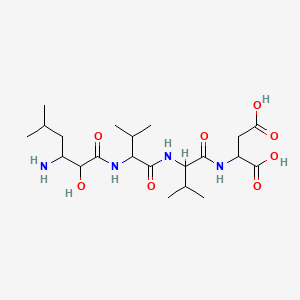
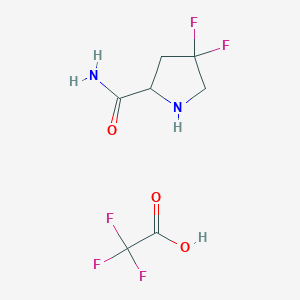
![4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan](/img/structure/B12293193.png)
![[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12293198.png)
![7-Chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B12293207.png)
![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)
![N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)
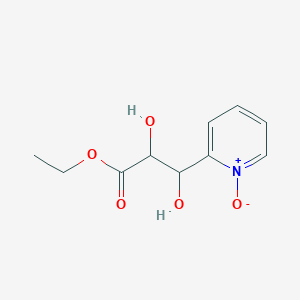
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12293223.png)
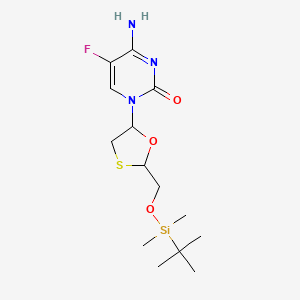
![4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile](/img/structure/B12293236.png)
